molecular formula C12H9NO2 B3305873 2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde CAS No. 924853-97-4

2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde

Cat. No.: B3305873
CAS No.: 924853-97-4
M. Wt: 199.2 g/mol
InChI Key: LJQFOYIBAHWTOJ-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde is an organic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . It is also known by its IUPAC name, 6-(4-hydroxyphenyl)nicotinaldehyde . This compound is characterized by the presence of a pyridine ring substituted with a hydroxyphenyl group and an aldehyde group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction mixture is heated to reflux in a suitable solvent, such as dimethylformamide, to facilitate the coupling reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the aldehyde group can undergo nucleophilic addition reactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)pyridine-3-carboxaldehyde
  • 2-(4-Hydroxyphenyl)pyridine-4-carboxaldehyde
  • 2-(4-Hydroxyphenyl)pyridine-2-carboxaldehyde

Uniqueness

2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde is unique due to the specific positioning of the hydroxyphenyl and aldehyde groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

6-(4-hydroxyphenyl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-1-6-12(13-7-9)10-2-4-11(15)5-3-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQFOYIBAHWTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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